molecular formula C33H31ClNPPd B12059537 P(O-Tol)3 PD G2

P(O-Tol)3 PD G2

Cat. No.: B12059537
M. Wt: 614.4 g/mol
InChI Key: HLALSHRZDNLGDQ-UHFFFAOYSA-M
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Description

Chloro[tri(o-tolyl)phosphine][2-(2′-amino-1,1′-biphenyl)]palladium(II): , commonly referred to as P(O-Tol)3 PD G2 , is a palladium-based catalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P(O-Tol)3 PD G2 involves the reaction of tri(o-tolyl)phosphine with chloro[2-(2′-amino-1,1′-biphenyl)]palladium(II) . The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the catalyst .

Industrial Production Methods: In industrial settings, the production of This compound is scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: P(O-Tol)3 PD G2 is known for its versatility in catalyzing various cross-coupling reactions, including:

Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents under mild to moderate conditions. The presence of a base, such as potassium carbonate or cesium carbonate, is often required to facilitate the reaction .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Chemistry: P(O-Tol)3 PD G2 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high efficiency and selectivity make it a preferred catalyst in the synthesis of complex molecules .

Biology and Medicine: In the biomedical field, This compound is employed in the synthesis of pharmaceutical intermediates. Its ability to catalyze reactions under mild conditions is particularly advantageous for the synthesis of sensitive bioactive compounds.

Industry: Industrially, This compound is used in the production of fine chemicals and agrochemicals. Its role in facilitating efficient and scalable reactions makes it a valuable asset in large-scale manufacturing processes.

Mechanism of Action

P(O-Tol)3 PD G2: functions as a catalyst by facilitating the formation of palladium species that are active in cross-coupling reactions. The biphenyl-based ligand in the compound enhances the stability and reactivity of the palladium center, allowing for efficient catalysis at room temperature with weak bases .

Comparison with Similar Compounds

Uniqueness: P(O-Tol)3 PD G2 stands out due to its air stability and bulky electron-rich dialkylbiaryl phosphine ligand. These features contribute to its high reactivity and selectivity in cross-coupling reactions, making it a superior choice for various synthetic applications .

Properties

Molecular Formula

C33H31ClNPPd

Molecular Weight

614.4 g/mol

IUPAC Name

chloropalladium(1+);2-phenylaniline;tris(2-methylphenyl)phosphane

InChI

InChI=1S/C21H21P.C12H10N.ClH.Pd/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h4-15H,1-3H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

HLALSHRZDNLGDQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

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